N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1019139
InChI: InChI=1S/C15H12Br2ClN3O3/c16-9-1-6-13(12(17)7-9)24-8-14(22)20-21-15(23)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H2,19,21,23)
SMILES: C1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl
Molecular Formula: C15H12Br2ClN3O3
Molecular Weight: 477.53 g/mol

N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide

CAS No.:

Cat. No.: VC1019139

Molecular Formula: C15H12Br2ClN3O3

Molecular Weight: 477.53 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide -

Specification

Molecular Formula C15H12Br2ClN3O3
Molecular Weight 477.53 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-[[2-(2,4-dibromophenoxy)acetyl]amino]urea
Standard InChI InChI=1S/C15H12Br2ClN3O3/c16-9-1-6-13(12(17)7-9)24-8-14(22)20-21-15(23)19-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H2,19,21,23)
Standard InChI Key MYJGBPRMNDVLTQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl
Canonical SMILES C1=CC(=CC=C1NC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator